physical and chemical properties of 3-methoxyphenethyl alcohol
physical and chemical properties of 3-methoxyphenethyl alcohol
Physicochemical Profile, Synthetic Utility, and Application in Medicinal Chemistry
Executive Summary
3-Methoxyphenethyl alcohol (CAS 5020-41-7) is a critical aromatic building block utilized in the synthesis of central nervous system (CNS) active agents, dopamine analogs, and isoquinoline alkaloids. As a structural congener of the neurotransmitter dopamine (specifically the 3-O-methyl metabolite profile), it serves as a vital intermediate for introducing the m-methoxyphenethyl moiety into complex pharmacophores. This guide provides an exhaustive technical analysis of its properties, validated synthesis routes, and spectral characteristics to support rigorous experimental design.
Chemical Identity & Molecular Architecture[1]
| Parameter | Detail |
| IUPAC Name | 2-(3-Methoxyphenyl)ethanol |
| Common Synonyms | m-Methoxyphenethyl alcohol; 3-(2-Hydroxyethyl)anisole; m-Methoxyphenylethanol |
| CAS Registry Number | 5020-41-7 |
| Molecular Formula | C |
| Molecular Weight | 152.19 g/mol |
| SMILES | COc1cccc(CCO)c1 |
| InChIKey | UPPGEJSCUZMCMW-UHFFFAOYSA-N |
| Structural Class | Phenethyl alcohol; Aryl ether |
Physicochemical Properties (The Data Core)
The following data aggregates experimental values from standard chemical registries and safety data sheets.
Physical Constants
| Property | Value | Condition / Note |
| Physical State | Liquid | @ 20 °C |
| Appearance | Clear, colorless to pale yellow | Oxidation may darken color |
| Boiling Point | 141–143 °C | @ 12 mmHg (Vacuum) |
| Boiling Point (Est.) | ~296–297 °C | @ 760 mmHg (Atmospheric) |
| Density | 1.075 g/mL | @ 25 °C |
| Refractive Index ( | 1.538 | Standard optical reference |
| Flash Point | > 113 °C (> 235 °F) | Closed Cup |
| Vapor Pressure | ~0.001 mmHg | @ 25 °C (Predicted) |
Solubility & Partitioning
| Solvent | Solubility Profile | Relevance |
| Water | Low / Sparingly Soluble | LogP ~1.2–1.5 indicates lipophilicity. |
| Chloroform | High | Standard solvent for NMR analysis. |
| Ethyl Acetate | High | Preferred extraction solvent. |
| Alcohols (MeOH, EtOH) | Miscible | Common reaction media. |
Synthetic Pathways & Manufacturing
The synthesis of 3-methoxyphenethyl alcohol typically proceeds via the reduction of carboxylic acid or ester precursors. The choice of pathway depends on scale and available reagents.
Primary Route: Reduction of 3-Methoxyphenylacetic Acid
This is the most robust laboratory and industrial route, ensuring high yield and purity.
-
Precursor: 3-Methoxyphenylacetic acid (CAS 1798-09-0).[1]
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Borane-Dimethyl Sulfide (BH ·DMS). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by hydrolysis.
Secondary Route: Grignard Reaction
Useful for introducing isotopic labels or when starting from the halide.
-
Precursors: 3-Methoxyphenylmagnesium bromide + Ethylene oxide.
-
Mechanism: Ring opening of the epoxide by the aryl Grignard reagent.
Visualization of Synthetic Logic
Figure 1: The standard reductive synthesis pathway from phenylacetic acid derivatives.
Chemical Reactivity & Applications
3-Methoxyphenethyl alcohol is a bifunctional molecule containing a reactive primary hydroxyl group and an electron-rich aromatic ring (activated by the methoxy group).
Functional Group Transformations
-
Halogenation: Conversion to 3-methoxyphenethyl bromide (using PBr
) or chloride (using SOCl ). This is the primary step for creating alkylating agents used in amine synthesis. -
Oxidation: Controlled oxidation yields 3-methoxyphenylacetaldehyde (Swern oxidation) or 3-methoxyphenylacetic acid (Jones oxidation).
-
Esterification: Reaction with carboxylic acids or acyl chlorides to form phenethyl esters, often used in fragrance chemistry or as prodrug moieties.
Drug Development Utility
-
Isoquinoline Alkaloids: The compound serves as a precursor to 3-methoxyphenethylamine, which undergoes Pictet-Spengler cyclization to form tetrahydroisoquinolines.
-
Opioid Analogs: The 3-methoxyphenyl motif is structurally homologous to the "A-ring" of tramadol and tapentadol. While not always the direct starting material for these specific APIs, it is used to synthesize structural analogs for Structure-Activity Relationship (SAR) studies.
Reactivity Map
Figure 2: Divergent synthesis tree showing key downstream derivatives.
Spectral Characterization
Accurate identification is paramount in quality control. The following spectral peaks are diagnostic for 3-methoxyphenethyl alcohol.
Proton NMR ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.18 – 7.24 | Multiplet | 1H | Aromatic H (C5 position) |
| 6.75 – 6.82 | Multiplet | 3H | Aromatic H (C2, C4, C6 positions) |
| 3.84 | Singlet | 3H | Methoxy group (-OCH |
| 3.82 – 3.88 | Triplet ( | 2H | Methylene adjacent to -OH (-CH |
| 2.84 | Triplet ( | 2H | Benzylic methylene (Ar-CH |
| 1.60 – 1.80 | Broad Singlet | 1H | Hydroxyl proton (-OH), exchangeable |
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm
: Broad O-H stretch (Hydrogen bonded). -
2800–3000 cm
: C-H stretching (Aliphatic and Aromatic). -
1600, 1585 cm
: Aromatic C=C ring skeletal vibrations. -
1260, 1040 cm
: C-O stretching (Aryl alkyl ether and primary alcohol).
Handling, Safety, & Stability
Hazard Classification (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage Protocol
-
Temperature: Store at 2–8 °C (Refrigerate) to prevent slow oxidation to the aldehyde.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage is required.
-
Container: Amber glass vials to protect from light.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78724, 3-Methoxyphenethyl alcohol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 3-Methoxyphenethyl alcohol - Gas Phase IR and Mass Spectra. Retrieved from [Link]
-
LookChem. Synthesis and Application Data for CAS 5020-41-7. Retrieved from [Link]
